4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile
Description
Properties
IUPAC Name |
4-[3-chloro-5-(4-cyanoanilino)phenoxy]-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-7-17(13-25)8-15(2)22(14)27-21-10-18(23)9-20(11-21)26-19-5-3-16(12-24)4-6-19/h3-11,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGCEQUUWDIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=CC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157072 | |
| Record name | 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-27-4 | |
| Record name | 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-[(4-cyanophenyl)amino]phenoxy]-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile (CAS Number: 1242268-27-4) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C22H16ClN3O
- Molecular Weight : 367.84 g/mol
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its potency against human colon cancer cells (HCT116 and HT29), as well as oral squamous cell carcinoma (OSCC) lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate that the compound is more potent than traditional chemotherapeutics like 5-fluorouracil in many cases, suggesting a promising therapeutic potential.
The mechanism by which this compound induces cytotoxicity involves the induction of apoptosis. Studies have shown that treatment with this compound leads to:
- Caspase Activation : Induction of caspase-3 activation, a hallmark of apoptosis.
- Mitochondrial Membrane Potential Depolarization : This indicates an early event in the apoptotic pathway, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, which can lead to oxidative stress and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Cyanophenyl Group : This moiety is crucial for the compound's interaction with cellular targets and may influence its selectivity towards cancer cells.
- Dimethylbenzene Framework : The dimethyl substitution likely contributes to overall stability and bioavailability.
Case Studies
In a series of experiments involving various analogs of this compound, researchers noted that modifications to the phenoxy group significantly impacted cytotoxicity. For instance:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Diarylpyrimidine Class
Substituent Effects on Pharmacological Activity
- In contrast, Etravirine’s 5-Br substituent enhances binding to HIV-1 reverse transcriptase, contributing to its potency against resistant strains .
- Cyanophenylamino Group: This moiety is conserved across NNRTIs, facilitating π-π stacking interactions with the hydrophobic pocket of the enzyme. Modifications here (e.g., in Rilpivirine) alter resistance profiles .
- Methyl Groups : The 3,5-dimethyl groups on the benzonitrile ring improve lipophilicity, impacting membrane permeability but may reduce aqueous solubility .
Preparation Methods
Air/Oxygen-Promoted Chlorination of 3,5-Dimethylphenol
- Reactants : 3,5-dimethylphenol, copper salts (e.g., copper sulfate pentahydrate or copper nitrate trihydrate), hydrochloric acid, and chlorinated solvents such as chlorobenzene or chloroform.
- Conditions : Heating under reflux or in a high-pressure reactor at 60–120 °C, with continuous air or oxygen introduction to promote oxidation.
- Process : The reaction involves catalytic chlorination of 3,5-dimethylphenol in the presence of copper catalysts and HCl gas. Air or oxygen acts as an oxidant to facilitate the chlorination.
- Purification : After reaction completion (monitored by gas chromatography with residual 3,5-dimethylphenol <0.08%), the organic phase is separated, solvent recovered by reduced pressure distillation, and the product recrystallized.
- Yields and Purity : Yields range from 92.1% to 97.2%, with product purity around 98.5%.
Representative Data Table for 4-Chloro-3,5-dimethylphenol Synthesis
| Example | Reactants & Catalysts | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,5-dimethylphenol, CuSO4·5H2O, HCl | Chlorobenzene | 120 | Atmospheric | 92.1 | 98.5 | Reflux, 5 hours, air introduced |
| 2 | 3,5-dimethylphenol, Cu(NO3)2·3H2O, HCl | Chloroform | 60 | 0.5 MPa | 95.9 | 98.5 | HCl gas introduced 4 times |
| 3 | 3,5-dimethylphenol, CuCl2·2H2O, NaCl, HCl | Dichloroethane | 80 | 0.5 MPa | 97.2 | 98.5 | HCl gas introduced 4 times |
These methods provide scalable, high-yield routes for the key chlorinated phenol intermediate.
Formation of the Phenoxy Linkage
The next step involves coupling the 4-chloro-3,5-dimethylphenol with a suitably functionalized aromatic halide or heterocycle to form the phenoxy bond:
- Typical Approach : Nucleophilic aromatic substitution (SNAr) where the phenol oxygen attacks an activated aromatic halide (e.g., a chloro-substituted pyrimidine).
- Catalysts and Conditions : Base such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) under heating.
- Outcome : Formation of the 4-[5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile structure, establishing the ether linkage between the benzonitrile and pyrimidine rings.
This step is critical for attaching the heterocyclic moiety bearing the 4-cyanophenylamino substituent.
Introduction of the 4-Cyanophenylamino Group
The 4-cyanophenylamino substituent is introduced via:
- Amination of a chloro-substituted aromatic or heteroaromatic intermediate .
- Conditions : Reaction of 4-chloropyrimidine derivatives with 4-aminobenzonitrile under heating, often in the presence of a base or catalyst.
- Mechanism : Nucleophilic aromatic substitution where the amino group displaces the chloro substituent.
- Purification : Standard chromatographic or recrystallization techniques yield the target compound.
This step completes the assembly of the compound’s complex substitution pattern.
Summary Table of the Overall Preparation Steps
| Step | Reaction Type | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination of phenol | 3,5-dimethylphenol, Cu salts, HCl | 60–120 °C, air/O2, 0.5 MPa | 92–97 | High purity 4-chloro-3,5-dimethylphenol |
| 2 | Ether formation (SNAr) | 4-chloro-3,5-dimethylphenol, chloro-substituted pyrimidine | Base, polar aprotic solvent, heat | 70–90 (typical) | Formation of phenoxy linkage |
| 3 | Amination | Pyrimidine intermediate, 4-aminobenzonitrile | Heat, base or catalyst | 75–90 (typical) | Introduction of 4-cyanophenylamino group |
Research Findings and Notes
- The chlorination step benefits from copper-catalyzed oxidative conditions with controlled HCl gas dosing to maximize yield and purity.
- The phenoxy bond formation is generally achieved under mild conditions to preserve sensitive nitrile groups.
- Amination reactions require careful control of temperature and stoichiometry to avoid side reactions.
- Gas chromatography is commonly used to monitor reaction completeness, especially for residual phenol detection.
- Recrystallization from chlorinated solvents (chlorobenzene, chloroform, dichloroethane) is effective for purification.
Q & A
Q. What are the established synthetic routes and characterization methods for 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile?
The compound is synthesized via nucleophilic aromatic substitution and coupling reactions. A key patent () describes an improved process involving brominated intermediates and optimized reaction conditions (e.g., temperature control at 80–100°C, use of anhydrous solvents). Characterization relies on 1H/13C NMR (e.g., δ 9.97 ppm for NH in DMSO-d6) and ESI-MS (to confirm molecular weight ±1 Da) . Purity is validated via HPLC (>95%) and melting point analysis (e.g., 246–251°C) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., aromatic protons at δ 7.37–7.71 ppm) and confirms substituent positions .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 390.83 for C20H15ClN6O) .
- Melting Point Analysis: Ensures consistency with literature values (e.g., 198–200°C for derivatives) .
- Chromatography (HPLC/TLC): Assesses purity and monitors reaction progress .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in HIV-1 inhibition?
As a diarylpyrimidine analog, the compound likely binds non-competitively to HIV-1 reverse transcriptase (RT), inducing conformational changes in the catalytic site (subunit p66). This mechanism mirrors Etravirine (a structurally related NNRTI), which retains activity against resistant strains due to flexible binding in the hydrophobic pocket adjacent to RT’s active site . Computational docking studies could further elucidate binding interactions with mutant RT variants.
Q. How do structural modifications influence antiviral activity and resistance profiles?
- Halogen Substitution: Bromine or chlorine at position 5 (pyrimidine ring) enhances steric bulk, improving resistance to RT mutations (e.g., K103N, Y181C) .
- Dihydrothiopyrano[4,3-d]pyrimidine Derivatives: Introducing sulfur-containing rings (e.g., compound 19a) reduces hERG inhibition (cardiotoxicity risk) while maintaining potency (EC50 < 10 nM) .
- Cyanophenylamino Group: Critical for π-π stacking with RT residues (e.g., Tyr188) .
Q. What strategies address solubility challenges in formulation development?
- Solid Dispersions: Combining the compound with Vitamin E TPGS and citric acid (1:1 ratio) enhances solubility via supersaturation .
- Surfactant Systems: Poloxamers or cyclodextrins improve bioavailability by maintaining supersaturated states (>2 hours) .
- Co-solvents: PEG 4000 increases aqueous solubility but is less effective than surfactants .
Q. How can resistance profiles be systematically evaluated?
- In Vitro Assays: Measure IC50 against HIV-1 strains with common RT mutations (e.g., K103N, Y181C) .
- Crystallography: Resolve RT-ligand complexes to identify binding perturbations caused by mutations .
- Resistance Selection Experiments: Serial passage of virus under suboptimal compound concentrations to identify emergent mutations .
Q. Methodological Notes
- Synthesis Optimization: Use anhydrous 1,2-dichloroethane for coupling reactions to minimize hydrolysis .
- SAR Studies: Prioritize substitutions at pyrimidine C5/C6 positions for potency-resistance balance .
- Formulation Screening: Compare surfactant vs. cyclodextrin efficacy using pH-solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
